molecular formula C11H18N4 B1493069 6-(Azepan-1-yl)-2-methylpyrimidin-4-amine CAS No. 1518977-64-4

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1493069
CAS No.: 1518977-64-4
M. Wt: 206.29 g/mol
InChI Key: FTWQZFUDZSRFRI-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-methylpyrimidin-4-amine (CAS 1518977-64-4) is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . This reagent features a pyrimidine ring, a common scaffold in medicinal chemistry, substituted with a methyl group and an amine at the 2 and 4 positions, respectively, and linked to an azepane ring system via a nitrogen atom . The azepane moiety, a seven-membered nitrogen-containing heterocycle, is a significant structural motif found in a wide range of bioactive molecules and is of considerable interest in the development of new therapeutic agents . Compounds containing the azepane structure have been investigated for a diverse array of pharmacological activities, including potential use as antidiabetic, anticancer, and antiviral agents . The specific structural features of this compound, which combine an azepane with an aminopyrimidine, make it a valuable building block for researchers in drug discovery. It can be utilized in the synthesis of more complex molecules, as a core structure in the design of targeted libraries for high-throughput screening, or as an intermediate in the development of potential enzyme inhibitors. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(azepan-1-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWQZFUDZSRFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Azepane’s larger ring may increase lipophilicity relative to piperidine, improving membrane permeability but possibly reducing aqueous solubility .
  • Electronic Effects : Phenyl substituents (e.g., in 4-Methyl-6-phenylpyrimidin-2-amine) introduce π-π stacking capabilities, while piperazine’s nitrogen atoms enable hydrogen bonding .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound ~235.3* N/A Moderate (lipophilic)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 206.28 N/A High (polar substituents)
4-Methyl-6-phenylpyrimidin-2-amine 185.23 N/A Low (aromatic hydrophobicity)
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine 187.64 N/A Low (chlorine polarity)

*Estimated based on formula (C₁₀H₁₈N₄).

Notes:

  • Azepane-containing compounds may exhibit higher melting points than phenyl-substituted analogs due to conformational rigidity in the solid state .
  • Piperidine and piperazine derivatives generally show better solubility in polar solvents due to nitrogen lone pairs .

Implications for Target Compound :

  • Antiviral Potential: Azepane-containing analogs like 3A5NP2C demonstrate SARS-CoV-2 inhibition via structural disruption of viral proteins . The target compound may share similar mechanisms.
  • Cytotoxicity : Piperidine and piperazine analogs show low cytotoxicity, suggesting azepane derivatives may also be tolerable in cellular systems .
  • Structural Versatility : The pyrimidine core allows functionalization for diverse targets, including kinases and ion channels .

Preparation Methods

General Synthetic Strategies

The preparation of 6-(Azepan-1-yl)-2-methylpyrimidin-4-amine typically involves nucleophilic substitution on a suitably functionalized pyrimidine precursor, amidation reactions, or reductive amination approaches. Key synthetic routes include:

  • Nucleophilic Aromatic Substitution (SNAr):
    Pyrimidine derivatives bearing good leaving groups (e.g., halogens such as chlorine or fluorine) at the 6-position are reacted with azepane under controlled conditions to substitute the halogen with the azepane nitrogen. This method leverages the electron-deficient nature of the pyrimidine ring to facilitate substitution.

  • Amidation from Carboxylic Acids and Amines:
    Amidation methods using carboxylic acids and amines, mediated by boron-based reagents like B(OCH2CF3)3, have been documented for related compounds. These reactions proceed under mild conditions (typically 80–100 °C) in solvents such as acetonitrile with subsequent purification by solid phase or aqueous workup. Although this method is more common for amide bond formation, it informs strategies for attaching nitrogen-containing rings like azepane to heterocycles.

  • Reductive Amination:
    In some cases, reductive amination can be employed where a 6-formyl or 6-keto pyrimidine intermediate is reacted with azepane in the presence of a reducing agent to form the desired amine substitution.

Detailed Synthetic Procedure Example

A representative synthetic route for this compound may proceed as follows:

Step Reagents and Conditions Description
1 6-chloro-2-methylpyrimidin-4-amine + azepane Nucleophilic aromatic substitution in acetonitrile at 80–100 °C, 5–24 h
2 Workup with Amberlyst resins or aqueous NaHCO3/HCl washes Purification to isolate the substituted amine
3 Concentration and recrystallization Final purification to yield the target compound

This approach exploits the reactivity of the chlorine substituent on the pyrimidine ring, allowing azepane to displace the halogen and form the C-N bond at the 6-position.

Reaction Optimization and Conditions

  • Temperature: Elevated temperatures (80–100 °C) are typically required to promote substitution due to the relatively low nucleophilicity of azepane and the aromatic stabilization of the pyrimidine ring.

  • Solvent: Acetonitrile (MeCN) is favored for its polarity and ability to dissolve both reactants.

  • Molar Ratios: Using excess azepane (2 equivalents) relative to the pyrimidine substrate (1 equivalent) improves conversion efficiency.

  • Purification: Solid phase workup using ion exchange resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) effectively removes residual amines and byproducts, yielding a cleaner product.

Analytical Data and Yield Considerations

While exact yields vary depending on substrate purity and reaction scale, literature reports indicate:

Parameter Typical Range/Value
Reaction Time 5–24 hours
Temperature 80–100 °C
Yield Moderate to high (60–85%) depending on purification
Purity >95% after solid phase or chromatographic purification

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 6-chloro-2-methylpyrimidin-4-amine, azepane MeCN, 80–100 °C, 5–24 h Direct substitution, straightforward Requires elevated temperature, excess amine
Amidation via Boron-Mediated Coupling Carboxylic acid precursor, azepane amine, B(OCH2CF3)3 MeCN, 80–100 °C, 5–24 h Mild conditions, easy purification More steps if carboxylic acid precursor needed
Reductive Amination 6-formyl pyrimidine, azepane, reducing agent Mild to moderate temperature Potentially high selectivity Requires aldehyde intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Azepan-1-yl)-2-methylpyrimidin-4-amine
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6-(Azepan-1-yl)-2-methylpyrimidin-4-amine

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